(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate
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Overview
Description
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydro-2H-pyrido[4,3-b][1,4]oxazine ring system and a tert-butyl group. The stereochemistry of the compound is specified by the (4aS,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-pyrido[4,3-b][1,4]oxazine derivatives: Compounds with similar ring structures but different substituents.
tert-Butyl derivatives: Compounds with the tert-butyl group attached to different molecular frameworks.
Uniqueness
The uniqueness of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate lies in its specific stereochemistry and the combination of the oxazine ring with the tert-butyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUKPWBTBBQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246650-98-5 |
Source
|
Record name | rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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